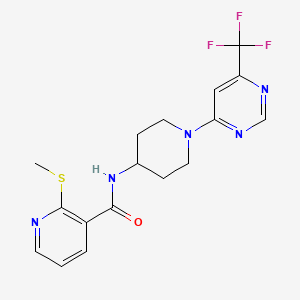
2-(methylthio)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C17H18F3N5OS and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Methylthio)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide, often referred to by its chemical structure or CAS number, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H14F3N5S with a molecular weight of approximately 309.33 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity in various compounds.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, particularly in inhibiting the growth of Mycobacterium tuberculosis (Mtb). The mechanism appears to involve the inhibition of specific enzymes crucial for bacterial survival.
- Cytotoxicity : In vitro studies indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential therapeutic agents with fewer side effects.
Structure-Activity Relationship (SAR)
The introduction of different substituents on the pyrimidine and piperidine rings significantly impacts the biological activity of the compound. For instance:
| Substituent Type | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against Mtb |
| Methylthio | Enhances selectivity for cancer cells |
Case Study 1: Antimycobacterial Activity
A study conducted by researchers evaluated the compound's efficacy against M. tuberculosis strains. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 0.15 μM, indicating strong antitubercular activity compared to standard treatments like Isoniazid .
Case Study 2: Cytotoxicity Profile
In another study focusing on cancer cell lines, the compound was tested against MRC-5 fibroblasts and various carcinoma cell lines. Results showed that while it inhibited cancer cell proliferation effectively, it did not exhibit significant cytotoxic effects on normal fibroblast cells, suggesting a favorable therapeutic index .
The proposed mechanism involves the inhibition of key metabolic pathways in bacteria and cancer cells. For instance, it may inhibit thymidylate kinase in M. tuberculosis, disrupting nucleotide synthesis essential for bacterial replication .
特性
IUPAC Name |
2-methylsulfanyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5OS/c1-27-16-12(3-2-6-21-16)15(26)24-11-4-7-25(8-5-11)14-9-13(17(18,19)20)22-10-23-14/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSPPSZBAMNSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













